molecular formula C19H17N5O3S2 B12181339 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12181339
M. Wt: 427.5 g/mol
InChI Key: HPWJBNJMYNXJPB-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a methoxyphenyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the methoxyphenyl group, and the coupling with the pyrrole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate specific biological pathways may make it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, methoxyphenyl compounds, and pyrrole-containing molecules. Examples include:

Uniqueness

What sets N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17N5O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17N5O3S2/c1-26-11-14-22-23-18(28-14)21-17(25)16-15(12-5-7-13(27-2)8-6-12)20-19(29-16)24-9-3-4-10-24/h3-10H,11H2,1-2H3,(H,21,23,25)

InChI Key

HPWJBNJMYNXJPB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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